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molecular formula C7H8O3S B1601173 Methyl 5-Methoxy-2-thiophenecarboxylate CAS No. 77133-25-6

Methyl 5-Methoxy-2-thiophenecarboxylate

Cat. No. B1601173
M. Wt: 172.2 g/mol
InChI Key: OSWCXRSVUFRZRI-UHFFFAOYSA-N
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Patent
US08946278B2

Procedure details

NBS (903 mg, 5.07 mmol) was added in portions to a 5 mL sealed tube reactor containing methyl 5-(methyloxy)-2-thiophenecarboxylate (0.73 g, 4.23 mmol) in N,N-Dimethylformamide (DMF) (20 mL) at room temperature and the reaction stirred for 1 hour. Additional NBS (249 mg) was added and after 1 h at room temperature the product was partitioned between CHCl3 and H2O. The organic layer was dried with Na2SO4, adsorbed onto silica and purified via column chromatography (0-25% EtOAc/Hexanes) affording the title compound (825 mg, 3.19 mmol, 75%): LC-MS (ES) m/z=252 (M+H)+.
Name
Quantity
903 mg
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
249 mg
Type
reactant
Reaction Step Three
Yield
75%

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[CH3:9][O:10][C:11]1[S:15][C:14]([C:16]([O:18][CH3:19])=[O:17])=[CH:13][CH:12]=1>CN(C)C=O>[Br:8][C:12]1[CH:13]=[C:14]([C:16]([O:18][CH3:19])=[O:17])[S:15][C:11]=1[O:10][CH3:9]

Inputs

Step One
Name
Quantity
903 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Step Two
Name
Quantity
0.73 g
Type
reactant
Smiles
COC1=CC=C(S1)C(=O)OC
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Three
Name
Quantity
249 mg
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br

Conditions

Stirring
Type
CUSTOM
Details
the reaction stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
sealed tube reactor
CUSTOM
Type
CUSTOM
Details
was partitioned between CHCl3 and H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
purified via column chromatography (0-25% EtOAc/Hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC=1C=C(SC1OC)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.19 mmol
AMOUNT: MASS 825 mg
YIELD: PERCENTYIELD 75%
YIELD: CALCULATEDPERCENTYIELD 75.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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